molecular formula C16H20N2 B1396585 N,N-Dibenzyl-N'-ethylhydrazine CAS No. 40755-48-4

N,N-Dibenzyl-N'-ethylhydrazine

Cat. No. B1396585
CAS RN: 40755-48-4
M. Wt: 240.34 g/mol
InChI Key: PHVILCMGSUCMKX-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N'-ethylhydrazine (DBEH) is a chemical compound that has been extensively studied for its potential applications in scientific research. DBEH is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

N,N-Dibenzyl-N'-ethylhydrazine has been shown to have a number of potential applications in scientific research, including its use as a chemical probe to investigate the role of reactive oxygen species (ROS) in cellular signaling pathways. N,N-Dibenzyl-N'-ethylhydrazine has also been studied for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of N,N-Dibenzyl-N'-ethylhydrazine is not fully understood, but it is thought to involve the production of ROS, which can lead to oxidative stress and subsequent cell death. N,N-Dibenzyl-N'-ethylhydrazine has also been shown to inhibit the activity of the enzyme catalase, which plays a key role in protecting cells from oxidative damage.

Biochemical And Physiological Effects

N,N-Dibenzyl-N'-ethylhydrazine has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of catalase activity, and the production of ROS. N,N-Dibenzyl-N'-ethylhydrazine has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the key advantages of using N,N-Dibenzyl-N'-ethylhydrazine in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for anti-cancer research. However, N,N-Dibenzyl-N'-ethylhydrazine can also be toxic to healthy cells, and care must be taken when using it in lab experiments. Additionally, the mechanism of action of N,N-Dibenzyl-N'-ethylhydrazine is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are a number of potential future directions for research on N,N-Dibenzyl-N'-ethylhydrazine, including further investigations into its mechanism of action, and its potential applications in the treatment of inflammatory diseases. Additionally, there is a need for more studies to determine the optimal dosage and administration of N,N-Dibenzyl-N'-ethylhydrazine for various research applications. Further research may also be needed to determine the potential side effects of N,N-Dibenzyl-N'-ethylhydrazine, and to develop strategies to mitigate these effects.

properties

IUPAC Name

1,1-dibenzyl-2-ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-2-17-18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVILCMGSUCMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibenzyl-N'-ethylhydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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